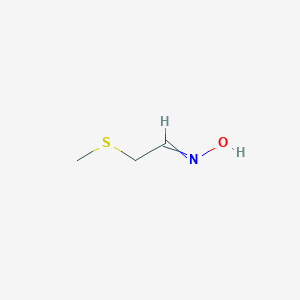
Aluminum potassium selenate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum potassium selenate is a chemical compound that belongs to the family of alums. Alums are double sulfate salts that typically contain aluminum and another metal. In this case, the compound consists of aluminum, potassium, and selenate ions. The general formula for this compound is KAl(SeO4)2·12H2O. This compound is known for its strong oxidizing properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Aluminum potassium selenate can be synthesized through the reaction of selenium trioxide (SeO3) with potassium hydroxide (KOH) and aluminum hydroxide (Al(OH)3). The reaction proceeds as follows: [ \text{SeO}_3 + 2 \text{KOH} \rightarrow \text{K}_2\text{SeO}_4 + \text{H}_2\text{O} ] [ \text{K}_2\text{SeO}_4 + \text{Al(OH)}_3 \rightarrow \text{KAl(SeO}_4)_2·12\text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is produced by treating selenous acid (H2SeO3) with potassium hydroxide, followed by oxidation with bromine water. This method ensures high purity and yield of the compound.
Types of Reactions:
Oxidation: this compound is a strong oxidizing agent and can participate in oxidation reactions.
Reduction: It can be reduced to form selenite compounds.
Substitution: The selenate ion can be substituted by other anions in certain reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include bromine water and hydrogen peroxide.
Reduction: Reducing agents such as sodium thiosulfate can be used.
Substitution: Reactions typically occur in aqueous solutions with appropriate anions.
Major Products Formed:
Oxidation: Selenate compounds.
Reduction: Selenite compounds.
Substitution: Various substituted alums.
Scientific Research Applications
Aluminum potassium selenate has a wide range of applications in scientific research:
Chemistry: Used as an oxidizing agent in various chemical reactions.
Biology: Studied for its effects on cellular processes and as a potential tool for selenium supplementation.
Medicine: Investigated for its potential use in cancer therapy due to its oxidizing properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of aluminum potassium selenate involves its strong oxidizing properties. It can induce oxidative stress in biological systems, leading to the activation of various cellular pathways. The compound targets cellular components such as proteins, lipids, and nucleic acids, causing oxidative damage and triggering cellular responses.
Comparison with Similar Compounds
Potassium alum (KAl(SO4)2·12H2O): Contains sulfate instead of selenate.
Sodium alum (NaAl(SO4)2·12H2O): Contains sodium instead of potassium.
Ammonium alum ((NH4)Al(SO4)2·12H2O): Contains ammonium instead of potassium.
Uniqueness: Aluminum potassium selenate is unique due to its strong oxidizing properties, which are attributed to the presence of the selenate ion. This makes it particularly useful in applications requiring strong oxidizing agents, such as in chemical synthesis and potential medical therapies.
Properties
IUPAC Name |
aluminum;potassium;diselenate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.K.2H2O4Se/c;;2*1-5(2,3)4/h;;2*(H2,1,2,3,4)/q+3;+1;;/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTVNYLQLSYSRM-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Se](=O)(=O)[O-].[O-][Se](=O)(=O)[O-].[Al+3].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlKO8Se2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648439 |
Source


|
| Record name | Aluminium potassium selenate (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13530-59-1 |
Source


|
| Record name | Aluminium potassium selenate (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![(3S,3aR,6R,6aR)-3,6-bis(oxiran-2-ylmethoxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan](/img/structure/B80479.png)
